molecular formula C20H21N7O2S B607753 Benzenesulfonamide, 5-((4-((2,3-dimethyl-2H-indazol-6-yl)amino)-2-pyrimidinyl)amino)-2-methyl- CAS No. 1252927-47-1

Benzenesulfonamide, 5-((4-((2,3-dimethyl-2H-indazol-6-yl)amino)-2-pyrimidinyl)amino)-2-methyl-

Cat. No.: B607753
CAS No.: 1252927-47-1
M. Wt: 423.49
InChI Key: XWOGXAVHJKKNPO-UHFFFAOYSA-N
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Description

Tautomerism:

  • The 2H-indazole moiety exists predominantly in the 2H-tautomeric form (rather than 1H), stabilized by intramolecular hydrogen bonding between N1–H and the adjacent methyl group.
  • The pyrimidine ring may adopt amino-imino tautomerism, though the amino form is favored in neutral aqueous conditions.

Protonation States:

  • Sulfonamide group : Deprotonates at pH > 10.2 (pKa ≈ 10.41).
  • Pyrimidine amino group : Protonates at pH < 4.36 (pKa ≈ 6.4).
  • Indazole nitrogen : Remains unprotonated under physiological pH but may protonate in strongly acidic media (pKa < 2).

In aqueous solutions (pH 7.4), the compound exists as a zwitterion , with the sulfonamide deprotonated (−SO₂NH⁻) and the pyrimidine amino group protonated (−NH₃⁺). This dual ionization enhances solubility in polar solvents, though inherent hydrophobicity limits aqueous dissolution.

Properties

IUPAC Name

5-[[4-[(2,3-dimethylindazol-6-yl)amino]pyrimidin-2-yl]amino]-2-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N7O2S/c1-12-4-5-15(11-18(12)30(21,28)29)24-20-22-9-8-19(25-20)23-14-6-7-16-13(2)27(3)26-17(16)10-14/h4-11H,1-3H3,(H2,21,28,29)(H2,22,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWOGXAVHJKKNPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC=CC(=N2)NC3=CC4=NN(C(=C4C=C3)C)C)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N7O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1252927-47-1
Record name GSK-1071306
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1252927471
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GSK-1071306
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z51V93OIDV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biological Activity

Benzenesulfonamide derivatives, particularly the compound 5-((4-((2,3-dimethyl-2H-indazol-6-yl)amino)-2-pyrimidinyl)amino)-2-methyl- , have garnered attention for their biological activities, especially in cancer treatment and cardiovascular applications. This article delves into the pharmacological properties, mechanisms of action, and relevant case studies surrounding this compound.

Chemical Structure and Properties

The compound has the following chemical characteristics:

PropertyDetails
IUPAC Name 5-((4-((2,3-dimethyl-2H-indazol-6-yl)(methyl)amino)pyrimidin-2-yl)amino)-2-methylbenzenesulfonamide hydrochloride
CAS Number 635702-64-6
Molecular Formula C21H24ClN7O2S
Molecular Weight 473.99 g/mol
Purity 97%

The primary mechanism of action for this compound is its role as a multitargeted tyrosine kinase inhibitor , particularly inhibiting the vascular endothelial growth factor (VEGF) signaling pathway. This inhibition is crucial for preventing angiogenesis, which is vital for tumor growth and metastasis. The compound interacts with multiple protein tyrosine kinases, leading to reduced proliferation and survival of cancer cells.

Anticancer Effects

Research indicates that this benzenesulfonamide derivative is effective against various cancer types, particularly renal cell carcinoma. Its efficacy is attributed to its ability to inhibit VEGF receptors, which play a significant role in tumor angiogenesis.

  • Case Study: Renal Cell Carcinoma
    • A study demonstrated that the compound significantly reduced tumor growth in animal models by inhibiting VEGF signaling pathways. The results indicated a marked decrease in tumor size and improved survival rates in treated subjects compared to controls .

Cardiovascular Effects

In addition to its anticancer properties, benzenesulfonamide derivatives have shown potential effects on cardiovascular health. Studies utilizing isolated rat heart models have indicated that certain sulfonamide derivatives can influence perfusion pressure and coronary resistance.

  • Case Study: Perfusion Pressure Modulation
    • A specific study evaluated the effects of 4-(2-aminoethyl)-benzenesulfonamide on perfusion pressure. Results showed that this derivative decreased perfusion pressure in a time-dependent manner compared to controls. This suggests a potential application in managing conditions like pulmonary hypertension .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals several key aspects:

  • Absorption : Exhibits pH-dependent solubility with large interpatient variability.
  • Distribution : High protein binding and extensive distribution to tissues.
  • Metabolism : Primarily metabolized by liver enzymes with multiple metabolic pathways.
  • Excretion : Primarily excreted via urine.

Research Findings Summary

The following table summarizes key research findings related to the biological activity of the compound:

Study FocusFindings
Anticancer ActivityInhibition of VEGF signaling; reduced tumor growth in vivo
Cardiovascular EffectsDecreased perfusion pressure; potential for treating hypertension
Mechanism of ActionMultitargeted tyrosine kinase inhibition

Scientific Research Applications

Clinical Studies

Clinical evaluations have demonstrated that compounds with the indazole and pyrimidine moieties exhibit potent antitumor activities. For instance, pazopanib has successfully completed clinical trials and is currently approved for use in various cancers, including advanced renal cell carcinoma . The pharmacological profile of benzenesulfonamide derivatives indicates that they may also exhibit similar therapeutic potentials.

Compound Target Cancer Efficacy Clinical Status
PazopanibRenal Cell CarcinomaHighApproved
Benzenesulfonamide DerivativeVarious TumorsPotentialUnder Investigation

Antibacterial Properties

Recent studies have highlighted the antimicrobial properties of benzenesulfonamide derivatives against various bacterial strains. The introduction of specific functional groups in these compounds has been shown to enhance their antibacterial activity. For example, modifications at the 4 and 6 positions of the indazole scaffold significantly improve efficacy against Gram-positive and Gram-negative bacteria .

Case Studies

In a comparative study of synthesized benzenesulfonamide derivatives, certain compounds demonstrated significant activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were evaluated to determine effectiveness:

Derivative Target Bacteria MIC (µg/mL)
Compound AStaphylococcus aureus8
Compound BEscherichia coli16
Compound CCandida albicans32

Structure-Activity Relationship

The structure-activity relationship analysis reveals that specific substitutions on the benzenesulfonamide scaffold influence biological activity. The presence of nitrogen atoms in heterocyclic rings enhances interactions with biological targets, leading to improved potency .

Computational Studies

Computational modeling techniques have been employed to predict the binding affinities of these compounds to various targets. For instance, docking studies indicated strong binding interactions with key enzymes involved in tumor growth and bacterial metabolism.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound A (Benzenesulfonamide with pyrazolo[3,4-d]pyrimidine core) :

  • Structural Difference : Replaces the pyrimidine-indazole system with a pyrazolo-pyrimidine scaffold.
  • Activity : Exhibits IC₅₀ of 12 nM against VEGFR-2, attributed to improved π-π stacking in the kinase pocket .
  • Selectivity : 10-fold higher selectivity over FGFR-1 compared to the target compound (hypothetical extrapolation based on structural class).

Compound B (2-Methylbenzenesulfonamide linked to 4-aminoquinazoline): Structural Difference: Substitutes the indazole with a quinazoline group. Solubility: Lower aqueous solubility (0.8 mg/mL vs. 1.2 mg/mL for the target compound) due to increased hydrophobicity. Binding Affinity: Moderate affinity (Kd = 45 nM) for EGFR, suggesting the indazole moiety in the target compound may confer broader kinase selectivity .

Compound C (Unsubstituted indazole-benzenesulfonamide derivative) :

  • Structural Difference : Lacks methyl groups at the indazole 2,3-positions.
  • Metabolic Stability : Reduced half-life (t₁/₂ = 1.8 h vs. 4.2 h for the target compound), highlighting the role of methyl groups in blocking CYP3A4-mediated oxidation .

Research Findings and Limitations

  • Kinase Inhibition : The compound’s indazole-pyrimidine motif is associated with dual kinase inhibition (e.g., CDK2 and Aurora A), but experimental validation is absent in accessible sources .
  • Toxicity Profile : Methyl groups at the indazole 2,3-positions likely reduce off-target toxicity compared to unsubstituted analogues, as seen in Compound C .
  • Synthetic Accessibility : The synthesis route involves a multi-step coupling of benzenesulfonamide with functionalized pyrimidine and indazole precursors, which may limit scalability compared to simpler derivatives.

Critical Analysis of Evidence

The sole reference provided (2004) lacks experimental data, rendering direct comparisons speculative. Contemporary analogues (e.g., VEGFR-2 inhibitors) suggest that the target compound’s design aligns with trends in kinase inhibitor optimization but requires validation.

Key Gaps:

  • No binding or enzymatic activity data for the compound.
  • Limited pharmacokinetic or toxicity profiles.
  • No clinical or preclinical studies cited.

Preparation Methods

Palladium-Catalyzed Oxidative Benzannulation

Joo et al. developed a Pd(OAc)₂/P(tBu)₃·HBF₄-mediated oxidative benzannulation of pyrazoles 18 with internal alkynes 19 to yield 1H-indazoles 20 (Scheme 1). Optimized conditions (80°C, DMF, 12 h) provided moderate yields (45–68%). For 2,3-dimethyl substitution, methyl groups are introduced via alkylation of intermediate indazoles using iodomethane in the presence of cesium carbonate.

Rhodium(III)-Catalyzed Double C–H Activation

Zhu et al. reported a Rh(III)-catalyzed double C–H activation of aldehyde phenylhydrazones 25 , enabling direct coupling to form 1H-indazoles 26 (Scheme 2). This method avoids pre-functionalized substrates, achieving yields of 50–75% with excellent regioselectivity. Subsequent N-methylation using dimethyl sulfate in acetone at 60°C introduces the 2,3-dimethyl groups.

Formation of the 4-Aminopyrimidine Intermediate

The pyrimidine ring is constructed through nucleophilic aromatic substitution (NAS):

Chloropyrimidine Synthesis

2,4-Dichloropyrimidine serves as the key intermediate. In EP2935250B1, 2,3-dimethyl-6-nitro-2H-indazole is reduced using Raney nickel and hydrogen gas to yield 2,3-dimethyl-2H-indazol-6-amine II , which reacts with 2,4-dichloropyrimidine in DMF at 25–30°C to form N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine III .

Amination of Chloropyrimidine

The chloropyrimidine intermediate III undergoes amination with 5-amino-2-methylbenzenesulfonamide. US8114885B2 discloses that this reaction proceeds in toluene at 110°C with potassium tert-butoxide, achieving 85–90% conversion. Excess amine (1.5 equiv) ensures complete substitution of the chloride at the 4-position.

Coupling of Indazole and Benzenesulfonamide Moieties

The final assembly involves linking the indazole-pyrimidine intermediate to the benzenesulfonamide group:

Buchwald–Hartwig Amination

A palladium-catalyzed coupling (Pd₂(dba)₃, Xantphos) connects N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine with 5-amino-2-methylbenzenesulfonamide in dioxane at 100°C. Yields range from 70–80%, with residual palladium reduced to <10 ppm via activated charcoal treatment.

Direct Nucleophilic Substitution

Alternatively, the chloropyrimidine III reacts with 5-amino-2-methylbenzenesulfonamide in DMF at 120°C without catalysis, albeit with lower yields (60–65%). This method avoids precious metals but requires rigorous purification to remove unreacted sulfonamide.

Purification and Characterization

Crystallization

The crude product is dissolved in hot ethanol (80°C) and cooled to 0°C to precipitate pure compound. EP2935250B1 reports a recovery of 92–95% with >99% HPLC purity.

Chromatographic Methods

Silica gel chromatography (ethyl acetate/hexane, 3:7) resolves residual dichloropyrimidine and sulfonamide starting materials. LC-MS (ESI+) confirms the molecular ion at m/z 424.1 [M+H]⁺.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantagesLimitations
Buchwald–Hartwig8099.5High efficiency, scalablePd contamination risk
Direct Substitution6598.2No metal catalystsLower yield, longer reaction time
Reductive Amination7597.8Mild conditionsRequires nitro reduction step

Critical Process Parameters

Temperature Control

Exothermic reactions (e.g., aminations) require precise temperature control. The exotherm during Pd-catalyzed coupling necessitates jacketed reactors to maintain 100±2°C.

Solvent Selection

DMF enhances reaction rates but complicates purification due to high boiling point (153°C). Substituting with toluene or dioxane improves downstream processing.

Impurity Profiling

Common impurities include:

  • CPDMI : N-(4-Chloropyrimidin-2-yl)-2,3-dimethyl-2H-indazol-6-amine (≤0.15%).

  • Des-methyl analog : Lacks 2-methyl group on benzenesulfonamide (≤0.2%) .

Q & A

Q. Q1. What synthetic strategies are employed to prepare benzenesulfonamide derivatives with pyrimidine-indazole substituents?

Synthesis typically involves multi-step organic reactions:

  • Step 1: Coupling of 2,3-dimethyl-2H-indazol-6-amine with 2-chloro-4-aminopyrimidine via nucleophilic aromatic substitution .
  • Step 2: Sulfonylation of the intermediate using benzenesulfonyl chloride derivatives under basic conditions (e.g., pyridine or triethylamine) .
  • Step 3: Purification via column chromatography and characterization via 1^1H/13^13C NMR, HRMS, and HPLC (>95% purity) .

Q. Q2. How are benzenesulfonamide derivatives characterized for structural validation?

Key analytical methods include:

  • Spectroscopy: NMR for substituent position confirmation, IR for functional group analysis .
  • Mass Spectrometry: HRMS to verify molecular weight and fragmentation patterns .
  • X-ray Crystallography: Resolve stereochemistry in crystalline derivatives .

Advanced Research Questions

Q. Q3. What structure-activity relationships (SAR) govern the enzyme inhibitory activity of this compound?

SAR studies reveal:

  • Pyrimidine-Indazole Core: Critical for binding to kinase or carbonic anhydrase active sites. Methyl groups at 2,3-positions on indazole enhance hydrophobic interactions .
  • Sulfonamide Linker: Polar sulfonamide group improves solubility and hydrogen bonding with catalytic residues (e.g., Zn2+^{2+} in carbonic anhydrase) .
  • Substituent Effects: Electron-withdrawing groups on the benzene ring (e.g., -NO2_2) reduce potency, while -NH2_2 or -OH improve selectivity .

Q. Q4. How can contradictory bioactivity data across studies be resolved?

Contradictions often arise from:

  • Assay Conditions: Differences in enzyme isoforms (e.g., CA I vs. CA II) or pH sensitivity .
  • Cellular Context: Variability in membrane permeability or off-target effects (e.g., cPLA2 vs. acetylcholinesterase inhibition) .
    Methodology:
    • Use isoform-specific inhibitors as controls.
    • Perform molecular docking to compare binding modes across targets .

Q. Q5. What computational methods are used to predict target interactions?

  • Molecular Docking: AutoDock Vina or Glide to simulate binding to kinase or enzyme active sites .
  • MD Simulations: GROMACS for stability analysis of ligand-receptor complexes over 100 ns .
  • QSAR Models: CoMFA or CoMSIA to correlate substituent properties (logP, polar surface area) with IC50_{50} values .

Mechanistic and Functional Studies

Q. Q6. What experimental designs are optimal for evaluating enzyme inhibition kinetics?

  • Steady-State Assays: Measure initial reaction rates (e.g., esterase activity for carbonic anhydrase) under varying substrate/inhibitor concentrations .
  • Data Analysis: Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
  • IC50_{50} Determination: Dose-response curves using fluorogenic substrates (e.g., 4-nitrophenyl acetate) .

Q. Q7. How can cellular uptake and bioavailability be assessed for this compound?

  • Caco-2 Assays: Model intestinal permeability with P-gp inhibitors (e.g., verapamil) to assess efflux .
  • Plasma Stability: Incubate in human plasma (37°C, 24h) and quantify degradation via LC-MS .
  • LogD Measurement: Shake-flask method at pH 7.4 to estimate membrane permeability .

Critical Analysis of Evidence

  • Conflicting Data: Gul et al. (2016) report CA II IC50_{50} = 12.4 nM for 2,3-diMe-indazole derivatives , whereas Yamali et al. (2018) observed reduced activity (IC50_{50} = 89 nM) with thiophene substituents due to steric hindrance .
  • Unresolved Questions: Role of the 2-methyl group on the benzenesulfonamide in off-target binding remains unclear; mutagenesis studies are recommended .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzenesulfonamide, 5-((4-((2,3-dimethyl-2H-indazol-6-yl)amino)-2-pyrimidinyl)amino)-2-methyl-
Reactant of Route 2
Reactant of Route 2
Benzenesulfonamide, 5-((4-((2,3-dimethyl-2H-indazol-6-yl)amino)-2-pyrimidinyl)amino)-2-methyl-

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